4-Bromo-2,6-difluorobenzoic Acid
Overview
Description
4-Bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring. This compound is widely used as an intermediate in organic synthesis and has significant applications in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,6-difluorobenzoic Acid is believed to be cytochrome P450 and other enzymes involved in the metabolism of organic compounds . It is also recognized as an inhibitor of acetylcholinesterase , an enzyme responsible for acetylcholine breakdown, a neurotransmitter vital for various physiological processes .
Mode of Action
This compound is believed to function as a competitive inhibitor of its target enzymes . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction.
Biochemical Pathways
Given its role as a competitive inhibitor of cytochrome p450 and other metabolic enzymes, it likely impacts themetabolism of organic compounds within the body .
Pharmacokinetics
It is known to be soluble in methanol , which suggests it may be well-absorbed in the body
Result of Action
Its inhibition of acetylcholinesterase suggests it may impactneurotransmission by preventing the breakdown of acetylcholine . This could potentially lead to an increase in acetylcholine levels and enhanced neurotransmission.
Biochemical Analysis
Biochemical Properties
4-Bromo-2,6-difluorobenzoic Acid is believed to function as a competitive inhibitor of enzymes like cytochrome P450, along with other enzymes involved in the metabolism of organic compounds . It interacts with these biomolecules by binding to their active sites, thereby preventing them from catalyzing their respective reactions .
Cellular Effects
It is known to influence cell function by modulating the activity of certain enzymes . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to biomolecules such as enzymes . This can result in enzyme inhibition or activation, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an enzyme inhibitor . It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorobenzoic acid typically involves the reaction of 1-bromo-3,5-difluorobenzene with an organolithium reagent, such as n-butyllithium, in an organic solvent like tetrahydrofuran. The reaction mixture is then treated with carbon dioxide to yield the desired product . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the organolithium intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Substitution: Various substituted benzoic acids.
Coupling: Biaryl compounds.
Reduction: 4-Bromo-2,6-difluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-2,6-difluorobenzoic acid is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-methoxybenzoic acid
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
Uniqueness
4-Bromo-2,6-difluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly valuable in the synthesis of specialized organic compounds and in various scientific research applications.
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPJGPQWZEZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378350 | |
Record name | 4-Bromo-2,6-difluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183065-68-1 | |
Record name | 4-Bromo-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183065-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-difluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 4-bromo-2,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-bromo-2,6-difluorobenzoic acid described in the research?
A1: The research highlights the ability to selectively synthesize specific isomers of substituted benzoic acids from 1,3-difluorobenzene using organometallic methods. [] This is particularly important because it allows for the controlled placement of functional groups on the aromatic ring, which can significantly impact the properties and potential applications of the resulting compound. In the case of this compound, the synthesis involved a multi-step process including a key base-mediated halogen migration to achieve the desired regioisomer. []
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